Methyl 2-(4-butyl-2-oxochromen-7-yl)oxy-2-phenylacetate
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Overview
Description
Methyl 2-(4-butyl-2-oxochromen-7-yl)oxy-2-phenylacetate is a chemical compound with the molecular formula C22H22O5 and a molecular weight of 366.40708 . . This compound is part of the chromenone family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of Methyl 2-(4-butyl-2-oxochromen-7-yl)oxy-2-phenylacetate typically involves the reaction of 4-butyl-2-oxochromen-7-ol with methyl 2-bromo-2-phenylacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Methyl 2-(4-butyl-2-oxochromen-7-yl)oxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters.
Scientific Research Applications
Methyl 2-(4-butyl-2-oxochromen-7-yl)oxy-2-phenylacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Methyl 2-(4-butyl-2-oxochromen-7-yl)oxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase .
Comparison with Similar Compounds
Methyl 2-(4-butyl-2-oxochromen-7-yl)oxy-2-phenylacetate can be compared with other similar compounds, such as:
Methyl 2-oxo-2-phenylacetate: This compound has a similar structure but lacks the chromenone moiety, which may result in different biological activities and applications.
Methyl 2-(4-butyl-2-oxo-2H-chromen-5-yl)oxy-2-phenylacetate: This compound has a similar structure but with a different substitution pattern on the chromenone ring, which may affect its reactivity and properties.
Properties
IUPAC Name |
methyl 2-(4-butyl-2-oxochromen-7-yl)oxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-3-4-8-16-13-20(23)27-19-14-17(11-12-18(16)19)26-21(22(24)25-2)15-9-6-5-7-10-15/h5-7,9-14,21H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHNWFQZPXOLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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